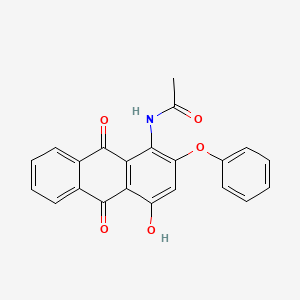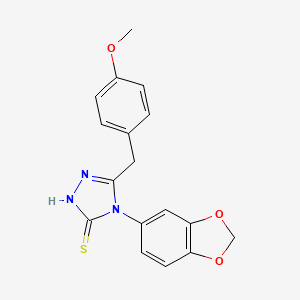methylidene]-3-nitrobenzamide](/img/structure/B14942312.png)
4-chloro-N-[(Z)-[(4,6-dimethylpyrimidin-2-yl)amino](naphthalen-1-ylamino)methylidene]-3-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N’‘-(4-CHLORO-3-NITROBENZOYL)-N-(4,6-DIMETHYL-2-PYRIMIDINYL)-N’-(1-NAPHTHYL)GUANIDINE” is a complex organic compound that features a combination of aromatic and heterocyclic structures
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “N’‘-(4-CHLORO-3-NITROBENZOYL)-N-(4,6-DIMETHYL-2-PYRIMIDINYL)-N’-(1-NAPHTHYL)GUANIDINE” typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as 4-chloro-3-nitrobenzoic acid, 4,6-dimethyl-2-pyrimidine, and 1-naphthylamine. These intermediates are then subjected to condensation reactions, often under controlled temperature and pH conditions, to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, advanced purification techniques, and large-scale reaction vessels to ensure efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
“N’‘-(4-CHLORO-3-NITROBENZOYL)-N-(4,6-DIMETHYL-2-PYRIMIDINYL)-N’-(1-NAPHTHYL)GUANIDINE” can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative, while substitution of the chlorine atom could result in various substituted benzoic acid derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: Used in the development of advanced materials or as a component in chemical manufacturing processes.
Mécanisme D'action
The mechanism of action of “N’‘-(4-CHLORO-3-NITROBENZOYL)-N-(4,6-DIMETHYL-2-PYRIMIDINYL)-N’-(1-NAPHTHYL)GUANIDINE” would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
N’‘-(4-CHLORO-3-NITROBENZOYL)-N-(4,6-DIMETHYL-2-PYRIMIDINYL)-N’-(1-NAPHTHYL)GUANIDINE: shares structural similarities with other guanidine derivatives and aromatic compounds.
N-(4-CHLORO-3-NITROBENZOYL)-N’-(4,6-DIMETHYL-2-PYRIMIDINYL)GUANIDINE: A similar compound lacking the naphthyl group.
N-(4-CHLORO-3-NITROBENZOYL)-N’-(1-NAPHTHYL)GUANIDINE: A similar compound lacking the pyrimidinyl group.
Uniqueness
The uniqueness of “N’‘-(4-CHLORO-3-NITROBENZOYL)-N-(4,6-DIMETHYL-2-PYRIMIDINYL)-N’-(1-NAPHTHYL)GUANIDINE” lies in its specific combination of functional groups and aromatic structures, which may confer unique chemical properties and biological activities compared to other similar compounds.
Propriétés
Formule moléculaire |
C24H19ClN6O3 |
|---|---|
Poids moléculaire |
474.9 g/mol |
Nom IUPAC |
4-chloro-N-[(E)-N'-(4,6-dimethylpyrimidin-2-yl)-N-naphthalen-1-ylcarbamimidoyl]-3-nitrobenzamide |
InChI |
InChI=1S/C24H19ClN6O3/c1-14-12-15(2)27-23(26-14)30-24(28-20-9-5-7-16-6-3-4-8-18(16)20)29-22(32)17-10-11-19(25)21(13-17)31(33)34/h3-13H,1-2H3,(H2,26,27,28,29,30,32) |
Clé InChI |
VOXCLHYSEJAIAK-UHFFFAOYSA-N |
SMILES isomérique |
CC1=CC(=NC(=N1)/N=C(\NC2=CC=CC3=CC=CC=C32)/NC(=O)C4=CC(=C(C=C4)Cl)[N+](=O)[O-])C |
SMILES canonique |
CC1=CC(=NC(=N1)N=C(NC2=CC=CC3=CC=CC=C32)NC(=O)C4=CC(=C(C=C4)Cl)[N+](=O)[O-])C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(4-chlorophenyl)-6-[(E)-2-(4-fluorophenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14942229.png)
![5-(3,4,5-Trimethoxyphenyl)naphtho[2,3-d][1,3]dioxole](/img/structure/B14942238.png)

![2-[(4-bromobenzyl)sulfanyl]-6,7-dihydro-5H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B14942247.png)
![Methyl 2-{2-[(2,4-dimethylphenyl)imino]-3-[[(4,6-dimethyl-2-quinazolinyl)amino](imino)methyl]-4-oxo-1,3-thiazolan-5-yliden}acetate](/img/structure/B14942252.png)
![2-{2-[4,4,6-Trimethyl-2-oxo-4H-pyrrolo[3,2,1-IJ]quinolin-1(2H)-yliden]hydrazino}-1,3-thiazol-4(5H)-one](/img/structure/B14942266.png)
![methyl 4-[({[5-methyl-4-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B14942268.png)
![3-[4-(Dimethylamino)phenyl]-1-phenyl-3-(phenylsulfanyl)propan-1-one](/img/structure/B14942271.png)
![ethyl 2-[3-(2,4-dimethoxyphenyl)-5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole-4-carboxylate](/img/structure/B14942278.png)
![Ethyl 4-[({4-[(4-methoxyphenyl)amino]piperidin-1-yl}carbonothioyl)amino]benzoate](/img/structure/B14942280.png)
![6-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-4,4,8-trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B14942283.png)


![[1-Isopropyl-4-(7-methoxy-1,3-benzodioxol-5-YL)-6-oxo-1H-pyrazolo[3,4-B][1,3]thiazolo[5,4-E]pyridin-7(6H)-YL]methyl cyanide](/img/structure/B14942296.png)
